Product packaging for Ptilolite(Cat. No.:CAS No. 12445-20-4)

Ptilolite

Cat. No.: B082007
CAS No.: 12445-20-4
M. Wt: 440.47 g/mol
InChI Key: RMKJAAPVONZTMN-UHFFFAOYSA-N
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Description

Clinoptilolite, historically referred to as this compound, is a naturally abundant, microporous aluminosilicate mineral belonging to the zeolite family . Its framework consists of a three-dimensional network of SiO₄ and AlO₄ tetrahedra, creating a stable crystalline structure with channels and cavities of molecular dimensions . This unique architecture is responsible for its valuable physicochemical properties, including a high specific surface area, significant cation exchange capacity (CEC), and molecular sieving capabilities . The negative charge of the aluminosilicate framework is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺), which are not integral to the structure and can be readily replaced . This product is supplied as a high-purity, research-grade material, intended exclusively for laboratory research applications. It is classified as "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use. In research settings, Clinothis compound's mechanism of action is primarily based on its adsorptive and ion-exchange properties. Its porous structure allows for the selective adsorption of molecules such as ammonia, CO₂, and various polar compounds . The cation exchange process is selective and depends on the size and charge of the ions, making it effective for the removal of toxic heavy metals like lead and cadmium from solutions, as well as radionuclides like cesium (Cs) and strontium (Sr) in environmental remediation studies . Furthermore, its stability and porosity make it an excellent candidate for use as a catalyst or catalyst support in environmental catalysis and sustainable chemistry applications . In pharmaceutical and materials science research, Clinothis compound is investigated as a versatile drug delivery system (DDS) or an excipient in modified drug delivery systems (MDDS), where it can control the release rate of active pharmaceutical ingredients (APIs) . Its high thermal stability, often up to 750°C, also makes it suitable for studies involving high-temperature processes . Key research applications for this Clinothis compound reagent include environmental science for water purification and gas adsorption , materials science as a component in advanced composites and for developing drug carrier systems , catalysis as a solid acid catalyst or support , and agricultural science for studying nutrient retention in soil models . Researchers can leverage its versatile properties for developing sustainable technologies across multiple disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH10NaO15Si5 B082007 Ptilolite CAS No. 12445-20-4

Properties

InChI

InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKJAAPVONZTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH10NaO15Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12445-20-4
Record name Mordenite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Crystallographic and Structural Characterization of Zeolitic Frameworks Ptilolite/mordenite/clinoptilolite

Unit Cell Parameters and Symmetry Analysis

The fundamental repeating unit of a crystal structure is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and its symmetry, which is described by a specific space group.

Mordenite (B1173385) (Ptilolite) possesses an orthorhombic unit cell. geologyscience.ruresearchgate.net While its topological space group symmetry is often cited as Cmcm, further refinement suggests that the true space group is likely Cmc21. researchgate.netiza-online.org This lowering of symmetry from the centric Cmcm to the acentric Cmc21 provides a more accurate description of the extra-framework cation distribution and avoids energetically unfavorable 180° T-O-T (tetrahedral atom-oxygen-tetrahedral atom) angles. geologyscience.ru The idealized chemical composition for the sodium form of mordenite is Na8Al8Si40O96·24H2O. geologyscience.ru

Clinothis compound is a member of the heulandite group of zeolites and has a monoclinic crystal system. iza-online.org Its space group is typically described as C2/m. iza-online.orggeoscienceworld.orgresearchgate.net The general chemical formula for clinothis compound is (Na,K)6Al6Si30O72·20H2O. nih.gov

The following table summarizes the typical unit cell parameters for mordenite and clinothis compound:

Zeolite Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **
Mordenite (this compound)OrthorhombicCmcm (topological), Cmc21 (true)18.052 - 18.16820.404 - 20.5277.501 - 7.53790
Clinothis compoundMonoclinicC2/m17.622 - 17.69217.895 - 17.9457.399 - 7.404116.36 - 116.45

Data sourced from multiple crystallographic studies. geologyscience.ruiza-online.orggeoscienceworld.orgresearchgate.netacsmaterial.com

Tetrahedral Framework Topology and Connectivity

The framework of zeolites is constructed from primary building units of TO4 tetrahedra, where T is a silicon or aluminum atom. researchgate.net These tetrahedra are linked by sharing oxygen atoms, forming a three-dimensional structure with channels and cavities of molecular dimensions. acs.org

The mordenite (this compound) framework (IZA code: MOR) is characterized by the presence of five-membered rings of tetrahedra. iza-online.org These rings link together to form chains that run parallel to the c-axis. geologyscience.ru These chains are further interconnected by four-membered rings, creating puckered sheets parallel to the (100) plane. geologyscience.ru This arrangement results in a distinct channel system. Large, ellipsoidal 12-membered ring channels (aperture 6.5 x 7.0 Å) and smaller, strongly compressed 8-membered ring channels (aperture 5.7 x 2.6 Å) both run parallel to the c-axis. geologyscience.ruacsmaterial.com A second set of 8-membered ring channels (aperture 3.4 x 4.8 Å) runs parallel to the b-axis, connecting the main 12-membered ring channels. geologyscience.ru However, these connecting channels are staggered, making the channel system effectively one-dimensional for the diffusion of larger molecules. geologyscience.ruresearchgate.net

Clinothis compound shares the same tetrahedral framework topology as heulandite (IZA code: HEU). iza-online.orgdokumen.pub This framework is characterized by a two-dimensional channel system. mdpi.com The structure is built from sheets of T10O20 groups. iza-online.org The channel system consists of:

A channels: Formed by 10-membered rings, running parallel to the c-axis.

B channels: Formed by 8-membered rings, also parallel to the c-axis.

C channels: Formed by 8-membered rings, running parallel to the a-axis. nih.gov

This interconnected network of channels allows for the passage of ions and small molecules. wisc.edu

Extra-Framework Cation Localization and Mobility within the Framework

The substitution of Si4+ by Al3+ in the tetrahedral framework creates a net negative charge that is balanced by extra-framework cations located within the channels and cavities. mdpi.comwisc.edu These cations are typically hydrated and can be exchanged with other cations. mdpi.comrruff.info

In mordenite , extra-framework cations are primarily found in three types of locations:

At the center of the main 12-membered ring channel. geologyscience.ru

In the 8-membered ring side pockets that connect the main channels. nih.gov

Close to the four-membered rings in the channels parallel to the b-axis. geologyscience.ru

The specific location of a cation is influenced by its size, charge, and hydration energy. nih.gov For instance, large, singly charged cations with low hydration energy, such as cesium (Cs+), are preferentially located near the 8-membered rings. nih.gov Divalent cations with higher hydration energies, like strontium (Sr2+) and cadmium (Cd2+), tend to exist as hydrated ions in the center of the 12-membered ring channels. nih.gov The mobility of these cations is crucial for ion exchange processes and is influenced by the tortuosity and dimensions of the channel system.

In clinothis compound , four main extra-framework cation positions have been identified. geoscienceworld.org These sites accommodate common cations such as Na+, K+, Ca2+, and Mg2+. geoscienceworld.orgmdpi.com The distribution of these cations within the A, B, and C channels is complex and depends on the specific composition of the zeolite. For example, K+ is often found in the C channel, while Na+ may be located in the A channel. mdpi.com The mobility of these cations allows for ion exchange, a property that is exploited in numerous applications. mdpi.com Studies on the exchange of various cations have shown that different ions may have preferential sites within the clinothis compound structure. mdpi.com

Structural Mechanism of Dehydration and Framework Distortion

The water molecules located within the zeolite channels are generally removable upon heating. rruff.infofmm.ru The process of dehydration can induce significant changes in the crystal structure, including migration of extra-framework cations and distortion of the tetrahedral framework.

For clinothis compound , single-crystal X-ray diffraction studies have revealed a detailed mechanism of dehydration. geoscienceworld.org As water is removed, the extra-framework cations migrate within the channel system. geoscienceworld.org Cations tend to move to positions that offer better coordination with the framework oxygen atoms in the absence of hydrating water molecules. geoscienceworld.org A key site for cation migration upon dehydration is the center of a distorted 8-membered ring in the channels parallel to the a-axis. geoscienceworld.org This process can lead to a distortion of the framework. However, the presence of a high concentration of large cations, such as potassium, in these strategic positions can prevent the structure from collapsing upon heating. geoscienceworld.org This contributes to clinothis compound's notable thermal stability, which can be up to 750 °C. mdpi.com The thermal stiffness of the framework is also linked to the aluminum concentration in specific tetrahedral sites. geoscienceworld.org

In the broader heulandite-clinothis compound group, the dehydration process and accompanying framework distortions have been the subject of several structural studies. dokumen.pubfmm.rupageplace.de The stability of the framework upon heating is a key feature that distinguishes clinothis compound from heulandite, with the former being significantly more thermally stable. mdpi.com

Si/Al Ordering and Its Crystallographic Implications

The distribution of silicon and aluminum atoms within the tetrahedral sites of the zeolite framework is not always random. The degree of Si/Al ordering can influence the crystallographic symmetry, stability, and catalytic properties of the zeolite. According to Loewenstein's rule, the linkage of two AlO4 tetrahedra is forbidden, meaning the Si/Al ratio must be at least 1. encyclopedia.pub

In mordenite , the Si/Al distribution is largely disordered. iza-online.org However, studies have shown a preference for aluminum to occupy certain tetrahedral sites over others. Specifically, Al is often concentrated in the T3 tetrahedra. iza-online.org There are four distinct tetrahedral atom sites in the mordenite structure (T1, T2, T3, and T4), each with different T-O-T linkage geometries. researchgate.net This partial ordering can influence the local charge distribution and the interaction with extra-framework cations.

For clinothis compound , which has five distinct tetrahedral sites in the C2/m space group, varying degrees of Si/Al ordering have been reported. iza-online.org A consistent finding across numerous studies is that the T2 tetrahedron exhibits the highest aluminum content. iza-online.org This specific ordering has significant crystallographic implications. For instance, the Al concentration on the T2 site affects the bond strength to a neighboring oxygen atom, which in turn influences the bonding and mobility of cations, such as Ca2+, located nearby. geoscienceworld.org A lower Al concentration in this site facilitates the diffusion of cations upon heating, which is a key aspect of the dehydration mechanism. geoscienceworld.org The Si/Al ratio is a defining characteristic of clinothis compound, typically ranging from 4.0 to 5.3. nih.gov

Geochemical and Mineralogical Research on Ptilolite Occurrence

Natural Geological Settings and Precursors of Zeolitization

The formation of ptilolite is intrinsically linked to specific geological environments and the availability of suitable precursor materials. The process of zeolitization, which leads to the crystallization of this compound and other zeolites, is largely dependent on the alteration of volcanic glass and other aluminosilicate materials.

Key Geological Settings:

Volcanic Terrains: this compound is commonly found in altered Cenozoic volcanic tuffs and pyroclastic deposits. These settings provide an abundance of reactive volcanic glass, which serves as the primary precursor for zeolitization. The high porosity and permeability of these deposits facilitate the circulation of fluids necessary for the alteration process.

Sedimentary Basins: Thick sequences of volcaniclastic sediments in terrestrial and marine basins are favorable for the formation of this compound. In these environments, diagenetic and hydrothermal processes can lead to the widespread alteration of vitric tuffs.

Saline, Alkaline Lakes: Closed hydrologic systems, such as saline and alkaline lakes, can create geochemical conditions conducive to the formation of this compound. The high pH and salinity of the lake waters enhance the dissolution of volcanic glass and the precipitation of zeolites.

Deep-Sea Sediments: Authigenic this compound can form in deep-sea sediments through the slow alteration of volcanic ash and biogenic silica over millions of years.

Primary Precursors for Zeolitization:

The most critical precursor for the formation of this compound is volcanic glass of rhyolitic to dacitic composition. researchgate.net This glass is thermodynamically unstable and readily alters in the presence of water. The alteration process involves the hydration of the glass and the subsequent release of silica and alumina, which then recombine to form the crystalline structure of this compound. Other potential precursors include feldspars and biogenic silica (e.g., radiolarian tests), although they are considered less significant than volcanic glass.

Table 1: Common Geological Settings and Precursors for this compound Formation

Geological Setting Primary Precursor Material Typical Rock Types
Volcanic Terrains Volcanic Glass (Rhyolitic to Dacitic) Tuffs, Ignimbrites, Pyroclastic Deposits
Sedimentary Basins Volcaniclastic Sediments Zeolitized Tuffs, Tuffaceous Sandstones
Saline, Alkaline Lakes Volcanic Ash and Tuff Altered Lacustrine Deposits
Deep-Sea Sediments Volcanic Ash, Biogenic Silica Zeolitic Clays and Oozes

Petrographic and Textural Analysis of Zeolitized Rocks

Petrographic analysis of this compound-bearing rocks provides valuable insights into the processes of zeolitization and the textural relationships between the original components and the authigenic minerals. Microscopic examination reveals the replacement of primary minerals and the morphology of the newly formed zeolites.

Key Petrographic Features:

Pseudomorphic Replacement: A common texture observed in zeolitized tuffs is the pseudomorphic replacement of volcanic glass shards by this compound. The original shape of the glass shards is often preserved, indicating that the alteration occurred in-situ.

Crystal Morphology: this compound crystals typically occur as fine, fibrous, or acicular aggregates. In some cases, they can form radiating clusters or fill vesicles and fractures within the host rock. The morphology of the crystals can provide clues about the conditions of formation, such as the temperature and chemistry of the altering fluids.

Mineral Assemblages: this compound is often found in association with other authigenic minerals, including other zeolites (such as clinothis compound), smectite clays, opal-CT, and calcite. The specific mineral assemblage can vary depending on the composition of the precursor material and the geochemical environment.

Porosity and Permeability: The process of zeolitization can significantly alter the porosity and permeability of the host rock. The replacement of glass by zeolites can lead to a reduction in porosity, while the dissolution of primary minerals can create secondary porosity.

Table 2: Textural Characteristics of this compound in Zeolitized Rocks

Textural Feature Description
Replacement Textures
Pseudomorphs after Glass Shards This compound replacing the original vitric fragments while preserving their shape.
Infilling of Vesicles and Fractures This compound crystals growing into open spaces within the rock.
Crystal Habit
Fibrous and Acicular Aggregates Fine, needle-like crystals of this compound forming mats or bundles.
Radiating Spherulites Spherical aggregates of radiating this compound fibers.
Associated Authigenic Minerals
Clay Rims Thin coatings of smectite clay often lining the original glass shards.
Coexisting Zeolites Presence of other zeolite minerals, such as clinothis compound, in the same rock.

Regional and Global Distribution of this compound-Related Deposits

This compound deposits are found worldwide in rocks of various ages, with a significant concentration in Cenozoic volcanic and sedimentary sequences. The distribution of these deposits is controlled by the global patterns of volcanism and the presence of favorable geological settings for zeolitization.

Notable Occurrences:

North America: Significant deposits of this compound are found in the western United States, particularly in areas with extensive Tertiary volcanic activity. These include deposits in Arizona, California, Nevada, and Oregon.

Europe: In Europe, this compound-bearing tuffs are known from several countries, including Slovakia, Ukraine, Romania, and Italy (Sardinia). researchgate.netmdpi.com These deposits are often associated with Miocene volcanic activity.

Asia: Turkey is known to host significant zeolite deposits, including this compound, within its widespread Cenozoic volcanic provinces.

Deep-Sea Sediments: this compound is a common authigenic mineral in deep-sea sediments, particularly in areas with significant input of volcanic ash. Its distribution is widespread in the major ocean basins.

The economic viability of this compound deposits depends on several factors, including the concentration and purity of the zeolite, the size of the deposit, and its accessibility.

Authigenic Formation Mechanisms in Deep-Sea Sediments and Terrestrial Environments

Authigenic this compound forms in-situ through the chemical precipitation from pore fluids. usgs.gov This process is distinct from the deposition of detrital minerals that have been transported from elsewhere. The mechanisms of authigenic formation vary between deep-sea and terrestrial environments.

Deep-Sea Sediments:

In the deep sea, the formation of authigenic this compound is a slow process that occurs at low temperatures over geological timescales. The primary mechanism is the alteration of volcanic glass dispersed in the sediments. The low sedimentation rates in many deep-sea environments allow for prolonged interaction between the volcanic material and seawater trapped in the pores of the sediment. The chemical composition of the pore fluids, which is influenced by the dissolution of biogenic silica and other reactions, plays a crucial role in the precipitation of this compound.

Terrestrial Environments:

In terrestrial settings, particularly in saline, alkaline lakes, the authigenic formation of this compound can be much more rapid. The key factors driving the process are:

High pH and Salinity: The alkaline and saline waters of these lakes promote the dissolution of volcanic glass.

Evaporation: Evaporation concentrates the dissolved constituents in the lake water, leading to supersaturation and the precipitation of zeolites.

Hydrolysis of Volcanic Glass: The reaction of water with the unstable volcanic glass releases the necessary chemical components for this compound formation.

Hydrothermal Alteration and Diagenetic Processes in this compound Formation

Both hydrothermal alteration and diagenetic processes are fundamental to the formation of this compound in a variety of geological settings. These processes involve the interaction of fluids with precursor materials, leading to the dissolution of unstable phases and the precipitation of stable zeolite minerals.

Hydrothermal Alteration:

Hydrothermal alteration involves the circulation of hot aqueous fluids, often associated with volcanic or geothermal activity. researchgate.net These hot fluids can be highly effective at altering volcanic glass and other aluminosilicate minerals. The temperature and chemical composition of the hydrothermal fluids are key controls on the type of zeolite that forms. This compound is typically formed in lower-temperature parts of hydrothermal systems.

Diagenetic Processes:

Diagenesis refers to the physical and chemical changes that occur in sediments after their deposition, at relatively low temperatures and pressures. The formation of this compound through diagenesis is a common process in thick sequences of volcaniclastic sediments. The key diagenetic processes include:

Compaction and Burial: As sediments are buried, the temperature and pressure increase, which can accelerate the alteration of volcanic glass.

Pore Fluid Evolution: The chemical composition of the pore fluids changes over time due to reactions with the surrounding sediments. This evolution can create conditions that are favorable for the precipitation of this compound.

Open vs. Closed Hydrologic Systems: The nature of the hydrologic system (open or closed) influences the chemistry of the pore fluids and the resulting zeolite mineralogy.

Table 3: Comparison of Hydrothermal and Diagenetic Processes in this compound Formation

Feature Hydrothermal Alteration Diagenetic Processes
Temperature Elevated (typically >50°C) Low (ambient to ~50°C)
Fluid Source Often magmatic or geothermal Primarily connate or meteoric water
Rate of Formation Relatively rapid Slow, over geological time
Geological Setting Geothermal areas, near volcanic intrusions Sedimentary basins, deep-sea sediments
Associated Features Veins, stockworks, pervasive alteration zones Bedded deposits, replacement of specific horizons

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and distinguishing ptilolite from related zeolites like clinothis compound or heulandite?

  • Methodological Answer : Use X-ray diffraction (XRD) to compare lattice parameters (e.g., d-spacing at 3.9–4.0 Å for this compound) and Fourier-transform infrared spectroscopy (FTIR) to analyze Si-O-Si bending modes (600–800 cm⁻¹). Energy-dispersive X-ray spectroscopy (EDS) can quantify Si/Al ratios; this compound typically has Si/Al > 4.0, distinguishing it from heulandite (Si/Al < 4.0) .
TechniqueKey ParameterThis compound RangeHeulandite Range
XRDd-spacing3.9–4.0 Å3.7–3.8 Å
FTIRSi-O-Si bend750–800 cm⁻¹700–750 cm⁻¹
EDSSi/Al ratio>4.0<4.0

Q. How does this compound’s cation-exchange capacity (CEC) vary with its chemical composition?

  • Methodological Answer : Conduct batch experiments using ammonium acetate (1M NH₄OAc) at pH 6. Measure CEC via inductively coupled plasma mass spectrometry (ICP-MS) after ion saturation. Correlate results with EDS-derived Ca/Na/K ratios; e.g., K-dominant this compound shows CEC of 1.8–2.2 meq/g, while Ca-rich variants reach 2.5 meq/g .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported pozzolanic activity of this compound-blended cements?

  • Methodological Answer :

  • Contradiction : Snellings et al. (2010) reported 20% strength gain in this compound-cement blends at 28 days, while Poon et al. (1999) observed only 8% improvement .
  • Resolution : Standardize water-to-binder (w/b) ratios (e.g., 0.4 vs. 0.5) and curing temperatures (20°C ± 2°C). Use isothermal calorimetry to track early hydration kinetics and thermogravimetric analysis (TGA) to quantify portlandite consumption.
  • Example Design :
VariableSnellings et al. (2010)Poon et al. (1999)
w/b ratio0.450.50
This compound (%)1520
Curing temp.25°C20°C

Q. What strategies optimize this compound’s ion-exchange efficiency for heavy-metal removal in wastewater, given variable pH dependencies?

  • Methodological Answer :

  • Problem : Pb²⁺ adsorption efficiency drops from 95% at pH 5 to 60% at pH 3 .
  • Solution : Pre-treat this compound with HCl (0.1M) to enhance surface acidity. Use response surface methodology (RSM) to model pH/contact-time interactions. Validate with atomic absorption spectroscopy (AAS).
FactorOptimal RangeEffect on Pb²⁺ Adsorption
pH4.5–5.5Maximizes surface charge
Contact time60–90 minEquilibrium attainment
Particle size<75 μmHigher surface area

Q. How can spectroscopic and computational methods clarify this compound’s structural instability during thermal activation?

  • Methodological Answer : Combine in situ high-temperature XRD (HT-XRD) up to 400°C with density functional theory (DFT) simulations to model framework collapse. Track OH⁻ loss via TGA-DSC and correlate with FTIR peak attenuation at 3640 cm⁻¹ (structural -OH) .

Methodological Frameworks for Research Design

Applying the PICOT Framework to this compound-Based Material Studies

  • Population (P) : Concrete composites with 10–20% this compound substitution.
  • Intervention (I) : Thermal activation (300°C for 2h) to enhance reactivity.
  • Comparison (C) : Untreated this compound or fly-ash blends.
  • Outcome (O) : 28-day compressive strength ≥40 MPa.
  • Time (T) : 6-month durability testing under sulfate exposure .

Using the FINER Criteria to Evaluate this compound Research Feasibility

  • Feasible : Access to synchrotron XRD for structural analysis.
  • Interesting : Novelty in optimizing green construction materials.
  • Novel : Untapped potential in CO₂ sequestration via mineral carbonation.
  • Ethical : Compliance with mineral sourcing regulations (e.g., ISO 14001).
  • Relevant : Aligns with SDG 9 (Industry, Innovation, and Infrastructure) .

Data Contradiction Analysis Template

Discrepancy SourceVariable ControlledProposed Resolution Method
Hydration kineticsw/b ratio, curing TIsothermal calorimetry + ANOVA
Adsorption capacitypH, pretreatmentRSM + Langmuir isotherm fitting

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